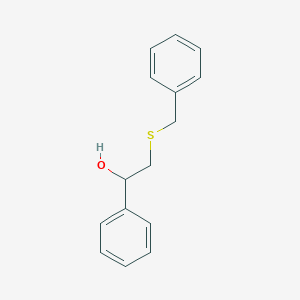![molecular formula C17H17NOS B14002375 N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide CAS No. 23018-31-7](/img/structure/B14002375.png)
N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide is a chemical compound with the molecular formula C17H17NOS It is a derivative of dibenzothiophene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide typically involves the reaction of 1,4-dimethyldibenzothiophene with ethyl formate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the formamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Derivatives with different functional groups replacing the formamide
Applications De Recherche Scientifique
N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylbenzyl)formamide
- N-(2,4-dimethylthiophenyl)formamide
Uniqueness
N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide is unique due to its dibenzothiophene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
23018-31-7 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide |
InChI |
InChI=1S/C17H17NOS/c1-11-9-13(7-8-18-10-19)12(2)16-14-5-3-4-6-15(14)20-17(11)16/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Clé InChI |
ZNUPURXQBIDNGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1SC3=CC=CC=C32)C)CCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



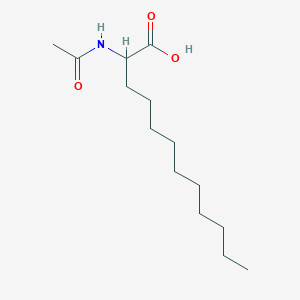

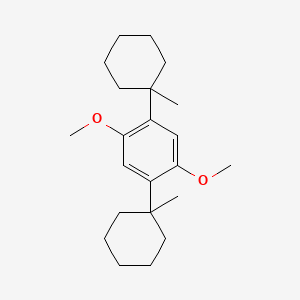

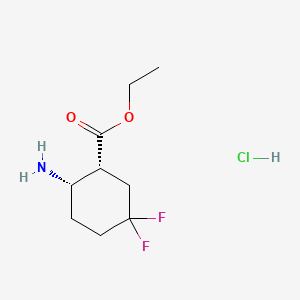

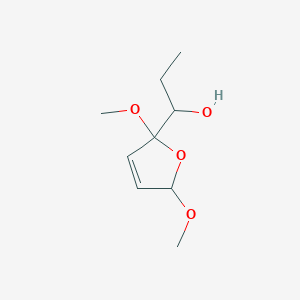
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
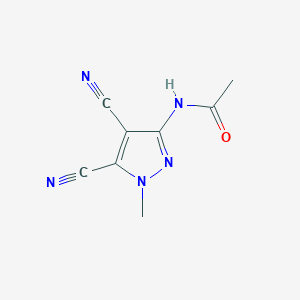

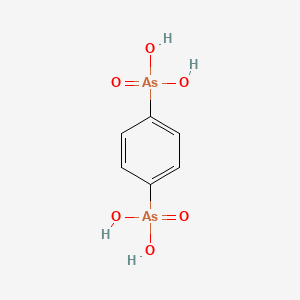
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
